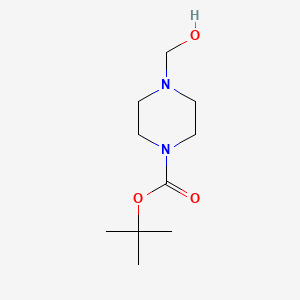
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both quinoline and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of quinoline derivatives with pyrrole intermediates. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the quinoline-pyrrole linkage .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Catalysts like palladium or nickel are often employed to facilitate the reactions under mild conditions, ensuring high yields and purity .
化学反応の分析
Types of Reactions
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
科学的研究の応用
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
作用機序
The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-(Quinolin-2-yl)pyrimidin-2-amine: This compound also features a quinoline moiety and has shown potential as a kinase inhibitor.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial properties and are used in drug development.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.
特性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-quinolin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-7-11-8-16-9-12(11)14-6-5-10-3-1-2-4-13(10)17-14/h1-6,8-9,16H |
InChIキー |
ACBBFPWZUORHJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)



![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)





![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
